molecular formula C8H6BrF3O B1372107 (4-Bromo-3-(trifluoromethyl)phenyl)methanol CAS No. 957207-09-9

(4-Bromo-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B1372107
CAS No.: 957207-09-9
M. Wt: 255.03 g/mol
InChI Key: JZNXJKZTUXTCPS-UHFFFAOYSA-N
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Description

Structural Characterization

(4-Bromo-3-(trifluoromethyl)phenyl)methanol is an aromatic benzyl alcohol derivative with a molecular formula of $$ \text{C}8\text{H}6\text{BrF}3\text{O} $$ and a molecular weight of 255.03 g/mol. The compound features a benzene ring substituted at the 3-position with a trifluoromethyl ($$ \text{CF}3 $$) group and at the 4-position with a bromine atom. The hydroxymethyl ($$ \text{-CH}_2\text{OH} $$) functional group is attached to the aromatic ring at the 1-position, completing the structure.

The IUPAC name, [4-bromo-3-(trifluoromethyl)phenyl]methanol , reflects this substitution pattern. Key structural insights include:

  • Bond angles and hybridization : The planar aromatic ring adopts $$ sp^2 $$-hybridized carbons, while the hydroxymethyl group introduces $$ sp^3 $$-hybridization at the benzylic carbon.
  • Electron-withdrawing effects : The $$ \text{CF}_3 $$ and bromine substituents create electron-deficient regions on the ring, influencing reactivity.
Property Value Source
Molecular formula $$ \text{C}8\text{H}6\text{BrF}_3\text{O} $$
Molecular weight 255.03 g/mol
SMILES notation $$ \text{OCC1=CC(=C(C=C1)Br)C(F)(F)F} $$

The compound’s synthetic utility arises from its benzylic alcohol group, which can undergo oxidation to form aldehydes or participate in nucleophilic substitutions. For example, manganese dioxide-mediated oxidation converts it to 4-bromo-3-(trifluoromethyl)benzaldehyde, a precursor in agrochemical synthesis.

Historical Context and Discovery

The compound emerged in the early 21st century as a key intermediate in pharmaceutical and agrochemical research. Its first documented synthesis appeared in patent literature circa 2010, where it was used to develop trifluoromethyl-containing bioactive molecules. A 2018 patent by Dow AgroSciences detailed its role in synthesizing herbicidal compounds, highlighting its stability under catalytic conditions.

Key milestones include:

  • 2016 : Optimization of manganese dioxide-mediated oxidation protocols to achieve 82% yield of the corresponding aldehyde.
  • 2021 : Use in siponimod (a multiple sclerosis drug) intermediate synthesis, demonstrating its versatility in medicinal chemistry.

The trifluoromethyl group’s introduction aligns with broader trends in drug design, where fluorine substituents enhance metabolic stability and bioavailability.

Nomenclature and Synonyms

The compound is systematically named [4-bromo-3-(trifluoromethyl)phenyl]methanol under IUPAC rules. Alternative designations include:

Synonym CAS Registry Number Source
4-Bromo-3-(trifluoromethyl)benzyl alcohol 957207-09-9
Benzenemethanol, 4-bromo-3-(trifluoromethyl)- 372120-54-2
(4-Bromo-3-trifluoromethylphenyl)methanol 932390-36-8

Regional naming variations include:

  • European Inventory of Existing Commercial Chemical Substances (EC Number) : 893-500-0.
  • Chinese Chemical Inventory : Listed under "halogenated benzyl alcohols".

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXJKZTUXTCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672894
Record name [4-Bromo-3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957207-09-9
Record name [4-Bromo-3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Reduction of 4-Bromo-3-(trifluoromethyl)benzaldehyde

One common and well-documented method involves the reduction of 4-bromo-3-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol:

  • Starting Material: 4-Bromo-3-(trifluoromethyl)benzaldehyde
  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Solvent: Typically methanol or ethanol for NaBH4; ether solvents for LiAlH4
  • Conditions: Stirring at 0°C to room temperature for several hours
  • Outcome: High yield of (4-bromo-3-(trifluoromethyl)phenyl)methanol with minimal side reactions

This route is favored because it allows for selective reduction of the aldehyde group without affecting the bromine or trifluoromethyl substituents.

Synthesis via Bromination of 3-(Trifluoromethyl)benzyl Alcohol

Alternatively, the compound can be prepared by selective bromination of 3-(trifluoromethyl)benzyl alcohol at the para position relative to the trifluoromethyl group:

  • Starting Material: 3-(Trifluoromethyl)benzyl alcohol
  • Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Catalysts: Iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to promote electrophilic aromatic substitution
  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: Controlled between 0°C and room temperature to avoid polybromination
  • Purification: Recrystallization or chromatography to isolate pure monobrominated product

This method exploits the strong electron-withdrawing effect of the trifluoromethyl group, which directs bromination selectively to the 4-position on the aromatic ring.

Oxidation-Reduction Sequence

Another approach involves:

  • Step 1: Oxidation of this compound to the corresponding benzaldehyde using manganese dioxide (MnO2) in dichloromethane at room temperature for 12 hours, yielding 4-bromo-3-(trifluoromethyl)benzaldehyde with ~82% yield.
  • Step 2: Subsequent reduction of the aldehyde back to the benzyl alcohol using NaBH4 or LiAlH4 under mild conditions.

This sequence allows for purification and characterization of intermediates and can be used to confirm structural integrity.

Detailed Reaction Data and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination Br2 or NBS, FeCl3 or AlCl3, DCM, 0–25°C 70-85 Selective para-bromination
2 Oxidation MnO2, DCM, RT, 12 h 82 Conversion of benzyl alcohol to aldehyde
3 Reduction NaBH4 or LiAlH4, MeOH or Et2O, 0–25°C 85-95 Selective aldehyde reduction

Industrial and Large-Scale Synthesis Considerations

  • Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems to enhance control over exothermic bromination reactions, improving selectivity and yield. Automated reagent addition and temperature control minimize side reactions and overbromination.
  • Purification: Recrystallization using ethanol-water mixtures (7:3 v/v) or chromatographic methods (silica gel, hexane/ethyl acetate 3:1) ensure high purity of the final product.
  • Safety and Environmental: Use of less hazardous brominating agents like NBS and greener solvents is encouraged to reduce environmental impact.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for the benzyl methanol group and aromatic protons influenced by the trifluoromethyl group’s electron-withdrawing effect.
    • ^19F NMR confirms the trifluoromethyl substituent.
  • IR Spectroscopy: Presence of hydroxyl group (broad peak ~3400 cm^-1) and aromatic C–Br stretching (~500 cm^-1).
  • Mass Spectrometry: Molecular ion peak consistent with C8H6BrF3O (m/z ~259).
  • Melting Point and Purity: Melting point determination and HPLC analysis confirm product purity and batch consistency.

Summary and Expert Recommendations

  • The most reliable preparation method for this compound involves selective bromination of the trifluoromethyl-substituted benzyl alcohol or reduction of the corresponding brominated benzaldehyde.
  • Reaction conditions must be carefully controlled to avoid polybromination and overoxidation.
  • Manganese dioxide oxidation followed by reduction offers a robust route with good yields and product purity.
  • Industrial synthesis benefits from continuous flow technology and automated control for scalability and reproducibility.
  • Analytical techniques including NMR, IR, MS, and HPLC are essential for monitoring reaction progress and confirming product identity.

This comprehensive synthesis overview consolidates data from peer-reviewed literature, patent disclosures, and chemical databases, excluding unreliable sources, to provide an authoritative guide on the preparation of this compound.

Scientific Research Applications

Medicinal Chemistry

(4-Bromo-3-(trifluoromethyl)phenyl)methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to new drugs with enhanced efficacy and safety profiles. Research has indicated potential applications in:

  • Antimicrobial Activity : The compound has shown promising results against pathogens such as Mycobacterium tuberculosis. Related studies report minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential .
  • Anticancer Properties : Preliminary investigations have indicated that this compound may inhibit cell growth in various cancer cell lines, potentially disrupting critical cellular processes .

Material Science

The unique electronic and steric effects imparted by the trifluoromethyl group make this compound suitable for use in developing advanced materials. Its properties can be exploited in:

  • Agrochemicals : The compound's reactivity allows for its incorporation into formulations designed to enhance crop protection and yield.
  • Polymer Chemistry : Its halogenated structure can improve material properties such as thermal stability and chemical resistance.

In Vitro Studies

Research employing the MTT assay has demonstrated that derivatives of this compound significantly reduce cell viability in cancer cell lines at concentrations lower than standard chemotherapeutics. This suggests potential for developing more effective cancer treatments.

Synergistic Effects

Studies have explored the synergistic effects of combining this compound with other antibiotics, revealing enhanced bacterial inhibition. This finding is particularly relevant for addressing antibiotic resistance in clinical settings .

Structure-Activity Relationship (SAR)

The trifluoromethyl group plays a crucial role in enhancing biological activity. Modifications to this moiety could lead to compounds with improved efficacy against specific pathogens or cancer types, highlighting the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of (4-Bromo-3-(trifluoromethyl)phenyl)methanol is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituent Positions Key Functional Differences
This compound C₈H₆BrF₃O Br (4), -CF₃ (3), -CH₂OH (1) Benchmark compound for comparisons
(3-Bromo-5-(trifluoromethyl)phenyl)methanol C₈H₆BrF₃O Br (3), -CF₃ (5), -CH₂OH (1) Bromine at position 3 alters steric and electronic interactions
(4-Bromo-2-fluoro-3-methylphenyl)methanol C₈H₈BrFO Br (4), F (2), -CH₃ (3), -CH₂OH (1) Fluorine and methyl substituents reduce electrophilicity compared to -CF₃
(2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl)methanol C₈H₅BrF₄O Br (2), F (3), -CF₃ (5), -CH₂OH (1) Additional fluorine increases polarity but reduces membrane permeability

Key Findings :

  • The trifluoromethyl group at position 3 in the target compound enhances anticancer activity and enzyme inhibition compared to analogs with methyl or fluorine groups .
  • Bromine positioning significantly impacts antimicrobial efficacy. For example, bromine at position 4 (target compound) reduces antimicrobial activity compared to its position 2 analog .

Physicochemical Properties

Property Target Compound (3-Bromo-5-CF₃ analog) (4-Bromo-2-F-3-Me analog)
LogP (Octanol-Water) 2.8 3.1 2.3
Water Solubility (mg/mL) 0.15 0.09 0.45
Melting Point (°C) 98–102 85–88 72–75
Electrophilic Reactivity (σ⁺) 0.78 0.65 0.52

Insights :

  • The -CF₃ group increases lipophilicity (LogP) but reduces water solubility compared to -CH₃ or -F substituents .
  • Higher electrophilic reactivity (σ⁺) in the target compound correlates with its superior enzyme inhibition .

Unique Advantages of this compound

Synergistic Halogen Effects: The combination of bromine (σ-hole donor) and -CF₃ (electron-withdrawing group) enhances binding to hydrophobic enzyme pockets, as seen in its low IC₅₀ against CYP450 3A4 .

Metabolic Stability: The -CF₃ group reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Versatility in Synthesis : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Biological Activity

(4-Bromo-3-(trifluoromethyl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H6BrF3O
  • Molecular Weight : 251.03 g/mol

This structure features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of the trifluoromethyl group enhances its activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A study highlighted the antimicrobial efficacy of several derivatives, including this compound, with MIC values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The following table summarizes the MIC values for selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus1
Escherichia coli2
Enterococcus faecalis1
Bacillus subtilis1

The mechanism underlying the antimicrobial activity of this compound appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The trifluoromethyl group contributes to its lipophilicity, facilitating membrane penetration and enhancing bioactivity .

Case Studies

  • Antichlamydial Activity : A study investigated the antichlamydial activity of various compounds, including those with a similar structure. It was found that electron-withdrawing groups like trifluoromethyl significantly enhance activity against Chlamydia species . While specific data on this compound was not detailed, the findings suggest potential applications in treating chlamydial infections.
  • Toxicity Assessments : Preliminary studies assessing toxicity indicated that compounds with similar structures did not exhibit significant cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Q & A

What are the optimal synthetic routes for (4-Bromo-3-(trifluoromethyl)phenyl)methanol?

Level: Basic
Methodological Answer:
A high-yield synthesis involves hydrolysis of a methyl-protected precursor under alkaline conditions. For example:

  • Step 1: Stir the methyl ether derivative in methanol with 10 N NaOH (1.96 mL) at room temperature for 10 hours.
  • Step 2: Acidify with 6 N HCl to pH 3, followed by liquid-liquid extraction using ethyl acetate/water.
  • Step 3: Dry the organic layer (MgSO₄), concentrate under reduced pressure, and recrystallize with hexane/ethyl acetate (9:1 v/v) to isolate the product (91% yield) .
    Key Data:
ParameterValue
Yield91%
LCMS (m/z)393 [M+H]⁺
HPLC Retention Time0.29 min (SQD-FA50)

How can the purity and structural integrity of this compound be validated?

Level: Basic
Methodological Answer:
Combine orthogonal analytical techniques:

  • LCMS: Confirm molecular weight (e.g., m/z 393 [M+H]⁺) and detect impurities .
  • HPLC: Assess purity (>95%) via retention time consistency (e.g., 0.29 minutes under SQD-FA50 conditions) .
  • NMR: Use ¹H/¹³C/¹⁹F NMR to verify substitution patterns. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and bromine’s deshielding effects are critical markers .

What are the challenges in handling this compound under different reaction conditions?

Level: Advanced
Methodological Answer:

  • Moisture Sensitivity: The hydroxyl group may require protection (e.g., silylation) in strongly acidic/basic conditions to prevent undesired oxidation or ether formation.
  • Thermal Stability: Avoid prolonged heating above 80°C, as the trifluoromethyl group can decompose into HF under extreme conditions. Use inert atmospheres (N₂/Ar) for high-temperature reactions .
  • Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Hexane/ethyl acetate mixtures are effective for recrystallization .

How does the presence of bromo and trifluoromethyl substituents influence the reactivity of the benzyl alcohol group?

Level: Advanced
Methodological Answer:

  • Electronic Effects: The electron-withdrawing trifluoromethyl group reduces electron density at the benzene ring, slowing electrophilic substitution but enhancing oxidative stability of the alcohol.
  • Steric Hindrance: The bromo and trifluoromethyl groups at the 3- and 4-positions restrict access to the hydroxyl group, favoring selective reactions (e.g., Mitsunobu conditions for ether synthesis) over direct nucleophilic substitution.
  • Oxidation Resistance: Compared to unsubstituted benzyl alcohols, the compound shows resistance to Cr(VI)-based oxidants due to steric and electronic effects. Alternative oxidants like TEMPO/NaOCl are recommended .

What spectroscopic methods are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

TechniqueKey Data
¹H NMR -OH proton (δ 1.5–2.5 ppm, broad), aromatic protons (δ 7.2–7.8 ppm).
¹³C NMR Quaternary carbons adjacent to Br (δ ~125 ppm) and CF₃ (δ ~122 ppm).
¹⁹F NMR Trifluoromethyl signal (δ -62 to -65 ppm).
IR O-H stretch (~3200–3600 cm⁻¹), C-Br (~550–600 cm⁻¹).
HRMS Exact mass: 201.063 (monoisotopic) .

Are there known contradictions in reported synthetic yields or reaction conditions for this compound?

Level: Advanced
Methodological Answer:

  • Yield Discrepancies: The patent method reports 91% yield, but smaller-scale syntheses may yield <80% due to inefficient extraction or recrystallization.
  • Reaction Time: Stirring times >12 hours can lead to side reactions (e.g., oxidation to ketones). Kinetic monitoring via TLC/GC-MS is advised to optimize reaction duration.
  • pH Sensitivity: Over-acidification (pH <2) during workup may protonate the alcohol, reducing extraction efficiency. Maintain pH 3–4 .

What are the applications of this compound in medicinal chemistry or drug discovery?

Level: Advanced
Methodological Answer:

  • Intermediate for Biaryl Synthesis: The bromo group enables Suzuki-Miyaura coupling to generate biphenyl scaffolds for kinase inhibitors .
  • Prodrug Development: The hydroxyl group can be esterified to improve bioavailability. For example, it serves as a precursor to sulfonamide derivatives studied in anti-inflammatory agents .
  • Fluorine-18 Labeling: The trifluoromethyl group is a potential handle for isotopic labeling in PET tracer development .

How can the hydroxyl group in this compound be selectively functionalized without affecting the bromo or trifluoromethyl groups?

Level: Advanced
Methodological Answer:

  • Protection Strategies: Use TBSCl (tert-butyldimethylsilyl chloride) in DMF with imidazole to protect the -OH group. Deprotection with TBAF retains Br and CF₃ integrity .
  • Mitsunobu Reaction: Convert the alcohol to ethers using DIAD/Ph₃P without displacing bromine. For example, coupling with phenols yields aryl ethers .
  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) selectively esterify the hydroxyl group in non-polar solvents, avoiding harsh conditions that might degrade Br/CF₃ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
(4-Bromo-3-(trifluoromethyl)phenyl)methanol

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